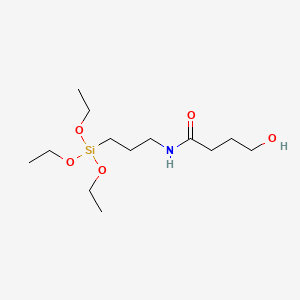
(R)-2-(4-bromophenyl)propanoic acid
Übersicht
Beschreibung
3-(4-Bromophenyl)propionic acid is a chemical compound with the molecular formula C9H9BrO2 . It is a white to yellow to beige crystalline powder .
Molecular Structure Analysis
The molecular structure of 3-(4-Bromophenyl)propionic acid is represented by the SMILES stringOC(=O)CCC1=CC=C(Br)C=C1 . Physical and Chemical Properties Analysis
3-(4-Bromophenyl)propionic acid appears as a white to cream crystalline powder . It has a melting point range of 131.0-137.0°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry
(R)-2-(4-bromophenyl)propanoic acid is involved in various synthetic and organic chemistry applications. For instance, Zaidlewicz and Wolan (2002) explored the synthesis of ω-(4-bromophenyl)alkanoic acids, including the production of boronates from their esters. These compounds are significant in cross-coupling reactions, a vital aspect of organic synthesis (Zaidlewicz & Wolan, 2002).
Structural Analysis
The compound's role in structural and stereochemical studies is noteworthy. Kumarasinghe, Hruby, and Nichol (2009) used related compounds in X-ray analysis to determine structure, highlighting its utility in understanding molecular configurations (Kumarasinghe, Hruby, & Nichol, 2009).
Phytotoxic and Mutagenic Effects
Jităreanu et al. (2013) evaluated the phytotoxic and genotoxic effects of cinnamic acid derivatives, including related bromophenyl propanoic acids, on wheat seeds. This study is crucial for understanding the environmental impact and safety profile of these compounds (Jităreanu et al., 2013).
Catalytic Applications
Catalysis is another area where derivatives of this compound find application. For example, Harada et al. (2007) described the Rh-catalyzed reactions involving similar compounds, demonstrating the potential of these molecules in catalytic processes (Harada et al., 2007).
Antibacterial Properties
El-Hashash et al. (2015) explored the synthesis of heterocyclic compounds derived from 4-(4-bromophenyl)-4-oxobut-2-enoic acid, with an emphasis on potential antibacterial activities. This indicates the relevance of this compound derivatives in the field of medicinal chemistry and drug development (El-Hashash et al., 2015).
Eigenschaften
IUPAC Name |
(2R)-2-(4-bromophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDBEACWLCHWRZ-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

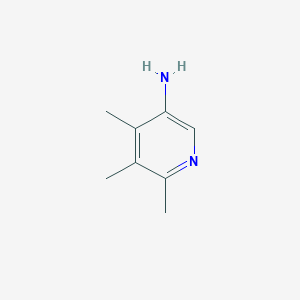
![[1,2,4]Triazolo[1,5-a]pyridin-5-amine](/img/structure/B3105939.png)

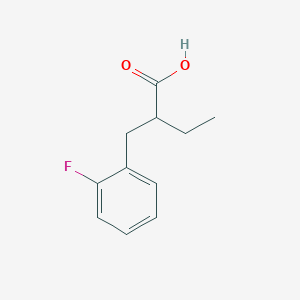
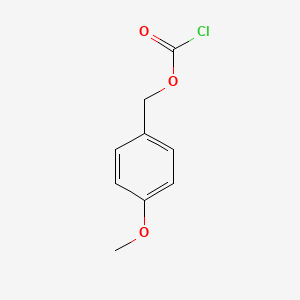


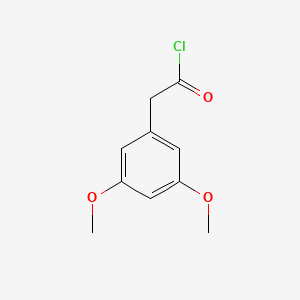
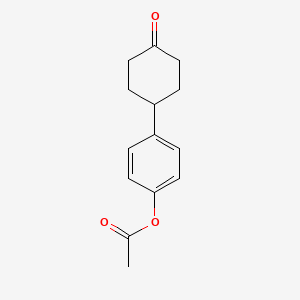
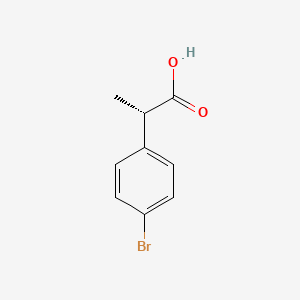
![N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B3106000.png)
